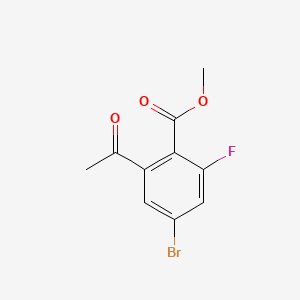

Methyl 2-acetyl-4-bromo-6-fluorobenzoate

Description

Methyl 2-acetyl-4-bromo-6-fluorobenzoate is a substituted methyl ester featuring acetyl, bromo, and fluoro functional groups on a benzoate backbone. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to its electron-withdrawing substituents (bromo, fluoro, acetyl), which enhance reactivity in reactions such as nucleophilic substitution or cross-coupling.

Properties

Molecular Formula |

C10H8BrFO3 |

|---|---|

Molecular Weight |

275.07 g/mol |

IUPAC Name |

methyl 2-acetyl-4-bromo-6-fluorobenzoate |

InChI |

InChI=1S/C10H8BrFO3/c1-5(13)7-3-6(11)4-8(12)9(7)10(14)15-2/h3-4H,1-2H3 |

InChI Key |

LTWBPKIAZUIPGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The preparation of methyl 2-acetyl-4-bromo-6-fluorobenzoate generally involves multi-step synthetic routes starting from suitably substituted benzoic acid derivatives. The key challenges include selective halogenation, esterification, and introduction of the acetyl group at the ortho position relative to the ester.

Starting Materials and General Strategies

- Starting materials often include methyl 2-amino-4-bromo-6-fluorobenzoate or methyl 4-bromo-2-fluorobenzoate, which are commercially available or can be synthesized via halogenation and esterification of benzoic acid derivatives.

- The acetyl group introduction is typically achieved by Friedel-Crafts acylation or via oxidation of methyl groups in the ortho position.

- Halogen substituents (bromine and fluorine) are introduced or retained through selective halogenation reactions or from the starting materials.

Synthetic Route Examples

Although direct literature on this compound is limited, related compounds provide insights into feasible synthetic pathways.

Esterification of Halogenated Benzoic Acids

- Methyl 4-bromo-2-fluorobenzoate can be synthesized by esterification of 4-bromo-2-fluorobenzoic acid using (trimethylsilyl)diazomethane in tetrahydrofuran/methanol at 0–20 °C for 1 hour, yielding the methyl ester quantitatively.

Halogenation and Functional Group Transformations

- Methyl 2-amino-4-bromo-6-fluorobenzoate is prepared by bromination and fluorination of methyl 2-amino benzoate, involving controlled electrophilic substitution with bromine and fluorinating agents.

- The amino group can be converted to other functionalities (e.g., cyano or acetyl) through diazotization followed by substitution reactions.

Introduction of the Acetyl Group

- Friedel-Crafts acylation is a common method for introducing an acetyl group into aromatic rings. This involves reacting the methyl 4-bromo-2-fluorobenzoate with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) under anhydrous conditions.

- Alternatively, oxidation of methyl substituents adjacent to the ester group can yield acetyl derivatives, though this method is less commonly documented for this compound.

Two-Step Synthesis Example (Inferred)

A plausible two-step synthesis based on related literature:

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Esterification | 4-bromo-2-fluorobenzoic acid + (trimethylsilyl)diazomethane in THF/MeOH, 0–20 °C, 1 h | Methyl 4-bromo-2-fluorobenzoate | ~100 |

| 2 | Friedel-Crafts Acylation | Acetyl chloride + AlCl3, anhydrous solvent, 0–25 °C | This compound | Variable |

This route assumes regioselectivity is controlled by the directing effects of fluorine and bromine substituents.

Reaction Conditions and Optimization

- Temperature control is critical during halogenation and acylation to prevent over-substitution or decomposition.

- Solvent choice such as tetrahydrofuran, methanol, or dichloromethane affects reaction rates and selectivity.

- Purification typically involves extraction, washing with sodium sulfite or sodium chloride solutions, and column chromatography to achieve high purity.

Analytical Data and Characterization

- 1H NMR spectra for related compounds show characteristic signals for aromatic protons, methyl ester (around 3.9 ppm), and acetyl methyl groups (around 2.5 ppm).

- Mass spectrometry confirms molecular weights consistent with the formula C10H8BrFO3 for this compound.

- Yields vary depending on reaction conditions but generally range from 70% to over 90% in well-optimized procedures.

Summary Table of Preparation Methods

| Method/Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification of benzoic acid | (Trimethylsilyl)diazomethane | THF/MeOH, 0–20 °C, 1 hour | ~100 | Quantitative yield, mild conditions |

| Bromination and fluorination | Bromine, fluorinating agent | Controlled temp, selective | Variable | Requires careful control for regioselectivity |

| Friedel-Crafts acylation | Acetyl chloride, AlCl3 | Anhydrous solvent, 0–25 °C | Variable | Direct acetylation; regioselectivity critical |

| Diazotization and substitution | Sodium nitrite, potassium iodide | 0–5 °C, 1–5 hours | 70–90 | For amino group conversion |

| Cyanation (related step) | Cuprous cyanide, NMP or DMF | 60–80 °C, nitrogen atmosphere | 88–91 | Example of functional group transformation |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-4-bromo-6-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The acetyl group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone for halogen exchange.

Oxidation: Potassium permanganate or chromium trioxide for oxidizing the acetyl group.

Reduction: Lithium aluminum hydride for reducing the acetyl group to an alcohol.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Methyl 2-acetyl-4-bromo-6-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-4-bromo-6-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the acetyl group can undergo nucleophilic attack. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, or additional functional groups, leading to variations in physical properties and reactivity:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

Polarity and Solubility :

- The hydroxyl group in Methyl 4-bromo-2-fluoro-6-hydroxybenzoate increases polarity and water solubility compared to the acetylated target compound.

- The acetyl group in Methyl 2-acetyl-4-bromo-6-fluorobenzoate likely enhances solubility in organic solvents (e.g., dichloromethane, acetone) due to reduced hydrogen bonding capacity.

- Melting Points: Electron-withdrawing groups (e.g., Br, F, CN) generally increase melting points. For example, Methyl 4-bromo-2-cyano-6-fluorobenzoate (MW 266.05) may have a higher melting point than the acetylated analog due to stronger dipole interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.